6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic heterocyclic compound featuring a triazoloquinazolinone core substituted with a p-tolyl group at position 2 and a 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl side chain at position 4. This structure combines pharmacologically relevant motifs:
- Triazoloquinazolinone scaffold: Known for diverse bioactivities, including anti-inflammatory and anticancer properties .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-linked triazoloquinazolinones) demonstrate significant biological activity, such as anticancer and anti-inflammatory effects .
Properties
Molecular Formula |
C29H28N6O3 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3 |
InChI Key |
CTQYHERSWRRZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted piperazines, methoxyphenyl derivatives, and triazoloquinazolinone precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H28N6O3
- Molecular Weight : Approximately 508.58 g/mol
- Structural Characteristics : The compound features a quinazoline core fused with a triazole ring, along with functional groups such as methoxy, piperazine, and p-tolyl moieties. These structural elements are critical for its biological activity and interaction with molecular targets.
Biological Activities
Research indicates that compounds similar to 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exhibit diverse biological activities:
- Antimicrobial Activity : Several studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as some fungi .
- Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity. In vitro studies involving cell lines such as MDA-MB-231 have shown promising results in inhibiting cancer cell proliferation . The presence of specific substituents has been linked to enhanced anticancer efficacy.
Synthesis and Mechanism of Action
The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple synthetic steps that can be optimized for yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action generally involves the interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic effects that are being investigated in various studies.
Antimicrobial Studies
A study on related quinazoline derivatives demonstrated their antimicrobial activity against a range of microorganisms. Compounds were tested using standard methods such as the serial dilution technique, revealing significant inhibition against pathogens like Pseudomonas aeruginosa .
Anticancer Studies
In vitro assessments of synthesized derivatives showed that specific modifications in the chemical structure could enhance anticancer activity. For example, compounds containing electron-withdrawing groups exhibited increased potency against cancer cell lines .
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme functions.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs are triazoloquinazolinones and tetrazoloquinazolinones with variations in substituents and heterocyclic frameworks. Key comparisons include:
Key Findings from Comparisons:
Substituent Effects on Bioactivity: The 2-methoxyphenyl-piperazine group in the target compound may enhance receptor binding compared to fluorophenyl (electron-withdrawing) or morpholino (non-aromatic) analogs, as methoxy groups improve lipophilicity and π-π stacking .
Synthetic Efficiency: Piperazine-linked derivatives (e.g., compound K13 and fluorophenyl analog in ) exhibit higher yields (>90%) compared to morpholino derivatives (73.3%), suggesting the piperazine moiety stabilizes intermediates during synthesis .
Spectroscopic Signatures :
- IR spectra of analogs show consistent NH/OH stretching (3400–3789 cm⁻¹) and carbonyl peaks (1097–1412 cm⁻¹), confirming core stability across derivatives .
- LC-MS data for the target compound’s closest analog (fluorophenyl-piperazine) reveals a molecular ion at m/z 408 [M+H]+, aligning with theoretical calculations .
Potential Therapeutic Overlaps: Piperazine-containing triazoloquinazolinones (e.g., K13) demonstrate anti-inflammatory activity, while tetrazoloquinazolinones (e.g., compound 3 in ) show anticancer effects.
Biological Activity
Overview
The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This compound belongs to a class of triazoloquinazolines, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Structural Characteristics
The molecular structure of this compound includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Triazole and quinazoline moieties : Contributing to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to act as a ligand for:
- Alpha1-adrenergic receptors : These receptors are involved in various physiological processes such as vascular smooth muscle contraction and neurotransmission. The binding affinity to these receptors suggests potential applications in treating cardiovascular and neurological disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Cardiovascular Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
